molecular formula C26H45NO7S B1249317 Taurohyocholate CAS No. 32747-07-2

Taurohyocholate

Cat. No.: B1249317
CAS No.: 32747-07-2
M. Wt: 515.7 g/mol
InChI Key: XSOLDPYUICCHJX-QZEPYOAJSA-N
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Mechanism of Action

Target of Action

Taurohyocholate, also known as taurohyocholic acid, primarily targets the hepatic stellate cells (LX-2) . These cells play a crucial role in liver fibrosis, a condition characterized by the excessive accumulation of extracellular matrix proteins including collagen that occurs in most types of chronic liver diseases .

Biochemical Pathways

This compound is a metabolite that is catalyzed by the CYP3A4 enzyme . It is involved in the bile acid metabolism pathway , which is significantly affected in conditions like liver cirrhosis .

Pharmacokinetics

It is known that this compound is a taurine-conjugated form of the porcine-specific primary bile acid hyocholic acid . It is synthesized in the liver and plays a role in the digestion and absorption of dietary fats .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cholesterol crystal precipitation by stabilizing cholesterol in the liquid-crystalline phase . It also prevents cholestasis and cellular necrosis induced by taurolithocholic acid in isolated rat livers . In the context of liver cirrhosis, this compound promotes the disease progression by activating hepatic stellate cells via upregulating TLR4 expression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, living in volcanic areas can expose individuals to various toxic compounds that pollute ground water, vegetables, and animals, contaminating humans via the food chain . These contaminants can potentially interact with this compound and influence its action.

Biochemical Analysis

Biochemical Properties

Taurohyocholate is involved in various biochemical reactions, particularly in the stabilization of cholesterol and prevention of cholestasis. It interacts with several enzymes and proteins, including CYP3A4, which catalyzes the metabolism of taurochenodeoxycholate to this compound . Additionally, this compound prevents cellular necrosis induced by taurolithocholic acid in isolated rat livers . This interaction highlights its protective role in liver function.

Cellular Effects

This compound has notable effects on different cell types and cellular processes. It prevents cholestasis and cellular necrosis in hepatocytes by stabilizing cholesterol and maintaining membrane fluidity . In hepatic stellate cells, this compound influences cell signaling pathways, gene expression, and cellular metabolism by upregulating the expression of alpha smooth muscle actin, type I collagen, and Toll-like receptor 4 . These effects are crucial in preventing liver cirrhosis and maintaining liver health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme modulation. It stabilizes cholesterol in the liquid-crystalline phase, preventing its precipitation . This compound also interacts with CYP3A4, facilitating its conversion from taurochenodeoxycholate . These interactions are essential for its role in preventing cholestasis and cellular necrosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed to prevent cholestasis and cellular necrosis in isolated rat livers over extended periods . The stability of this compound is maintained for up to two years when stored at -20°C . Long-term studies have shown that this compound levels increase in the urine of patients with hepatitis B-induced cirrhosis, indicating its prolonged effect on liver function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively prevents cholestasis and cellular necrosis without adverse effects . At higher doses, this compound may cause toxic effects, including liver damage and necrosis . These findings highlight the importance of dosage regulation in therapeutic applications.

Metabolic Pathways

This compound is involved in the metabolism of bile acids. It is a product of the metabolism of taurochenodeoxycholate, catalyzed by the enzyme CYP3A4 . This metabolic pathway is crucial for the regulation of bile acid levels and the prevention of cholestasis. This compound also influences metabolic flux and metabolite levels, contributing to its role in liver health .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It interacts with transporters in the liver, facilitating its uptake and distribution . This compound’s localization and accumulation in the liver are essential for its protective effects against cholestasis and cellular necrosis .

Subcellular Localization

This compound is primarily localized in the liver, where it exerts its protective effects. It is directed to specific compartments within hepatocytes, including the endoplasmic reticulum and mitochondria . These targeting signals and post-translational modifications are crucial for its activity and function in preventing cholestasis and maintaining liver health.

Preparation Methods

Synthetic Routes and Reaction Conditions: THCA can be synthesized through the conjugation of hyocholic acid with taurine. The reaction typically involves the activation of the carboxyl group of hyocholic acid, followed by its reaction with taurine under controlled conditions .

Industrial Production Methods: In industrial settings, THCA is often isolated and purified from natural sources such as pig gallbladder bile. High-speed countercurrent chromatography (HSCCC) coupled with evaporative light scattering detection (ELSD) has been successfully applied for the separation and purification of THCA from crude extracts .

Chemical Reactions Analysis

Types of Reactions: THCA undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: THCA can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophilic reagents under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of THCA.

Properties

IUPAC Name

2-[[(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO7S/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34)/t15-,16-,17-,18+,19+,20+,22+,23-,24+,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOLDPYUICCHJX-QZEPYOAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32747-07-2
Record name Tauro-γ-muricholic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6K73MU7TF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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